4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-5-8-4-10(13)12(6-8)7-9-2-1-3-14-9;/h8-9H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQOSSPEEHUDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an oxolane ring and an amine functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₆N₂O₂·HCl
- Molecular Weight : 172.22 g/mol
- SMILES Notation : O=C(C1)N(CCOC)CC1CN
- InChI Key : BZVCHJSYUWBMBO-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.
1. Antioxidant Activity
Research indicates that compounds similar to 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. In vitro assays have demonstrated that the compound can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .
2. Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specific studies have evaluated its inhibitory effects on enzymes such as cholinesterases and glucosidases. These enzymes play critical roles in neurotransmission and carbohydrate metabolism, respectively. The inhibition of these enzymes can lead to therapeutic benefits in conditions like Alzheimer's disease and diabetes .
3. Anticancer Potential
Preliminary studies have suggested that 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that induce apoptosis (programmed cell death). The mechanism appears to involve the activation of apoptotic signaling pathways, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
The biological activities of 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one are likely mediated through several mechanisms:
- Radical Scavenging : The structural features allow the compound to donate electrons, neutralizing reactive oxygen species.
- Enzyme Binding : The amine group may facilitate binding to active sites of target enzymes, inhibiting their function.
- Apoptotic Signaling : Interaction with cellular pathways that regulate apoptosis may enhance the compound's anticancer effects.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of with a molecular weight of approximately 172.22 g/mol. Its structure features a pyrrolidinone ring, which is significant for its biological activity. Understanding the chemical properties is essential for exploring its applications in drug design and synthesis.
Pharmaceutical Applications
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CNS Activity :
- The compound has been investigated for its potential as a central nervous system agent. Its structural similarity to other known psychoactive compounds suggests it may exhibit similar effects, such as modulation of neurotransmitter systems.
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Antidepressant Properties :
- Research indicates that derivatives of pyrrolidinones can exhibit antidepressant-like effects in animal models. The structural features of 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one; hydrochloride may contribute to this activity, warranting further investigation through clinical trials.
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Anticancer Activity :
- Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrrolidinone derivatives have shown promise in targeting specific cancer pathways, making this compound a candidate for anticancer research.
Case Study 1: CNS Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of various pyrrolidinone derivatives on serotonin and norepinephrine reuptake inhibition. The findings indicated that certain modifications could enhance the antidepressant properties, suggesting that 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one; hydrochloride might also be effective in similar contexts .
Case Study 2: Anticancer Research
In a preclinical study examining the cytotoxic effects of pyrrolidinone derivatives on breast cancer cells, researchers found that specific structural modifications led to significant reductions in cell viability. The study highlighted the importance of the oxolan group in enhancing activity against cancer cells .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters with analogs from the evidence:
Key Observations:
- Hydrochloride salt: Present in the target compound and analogs like (S)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, improving solubility compared to non-salt forms (e.g., 4-(oxolan-2-yl)pyrrolidin-2-one) .
- Oxolane group: Unique to the target compound and 4-(oxolan-2-yl)pyrrolidin-2-one.
- Aminomethyl group: Shared with (S)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, suggesting possible amine-mediated bioactivity (e.g., receptor binding or antioxidant effects) .
Q & A
What are the recommended synthetic routes and critical parameters for synthesizing 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves:
- Step 1: Functionalization of the pyrrolidin-2-one core with an oxolan-2-ylmethyl group using coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 2: Introduction of the aminomethyl moiety via reductive amination or direct alkylation.
- Step 3: Hydrochloride salt formation using HCl in ethanol or methanol to enhance stability.
Critical Parameters:
- pH: Maintain 4–6 during salt formation to avoid decomposition.
- Temperature: 60–80°C for coupling reactions to ensure efficiency.
- Reagent Purity: Use dry solvents and inert atmospheres to prevent side reactions .
Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., oxolan-2-ylmethyl at N1, aminomethyl at C4). Key signals include the pyrrolidinone carbonyl (~175 ppm in 13C NMR) and oxolane protons (δ 3.5–4.0 ppm in 1H NMR).
- IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate core functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 231.1).
- X-ray Crystallography: Resolves stereochemistry and crystal packing if single crystals are obtainable .
How does the hydrochloride salt form influence solubility and experimental design?
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water) compared to the free base, facilitating biological assays. Key considerations:
- Buffer Compatibility: Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) to maintain stability.
- Storage: Lyophilize and store at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Dosing Solutions: Filter-sterilize (0.22 µm) to remove particulate matter before in vitro studies .
How can computational methods predict biological target interactions?
- Molecular Docking: Use AutoDock Vina to model binding to targets like GPCRs or enzymes. The oxolane and aminomethyl groups show affinity for polar pockets.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aminomethyl as a hydrogen-bond donor).
- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess interactions with lipid bilayers or protein cavities .
How should researchers address contradictions in reported biological activity data?
- Assay Cross-Validation: Compare enzyme inhibition (IC50) with cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or solubility issues.
- Structural Analog Analysis: Compare with difluorobenzyl ( ) or methyl-substituted ( ) analogs to identify substituent-driven activity trends.
- Dose Optimization: Perform dose-response curves (0.1–100 µM) in multiple cell lines to rule out cell-type specificity .
What safety protocols are recommended for handling this compound?
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during weighing and dissolution.
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature Control: Lower reaction temperatures (40–50°C) reduce side reactions like over-alkylation.
- Catalyst Screening: Test Pd/C or Raney Ni for selective hydrogenation of intermediates.
- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from polar impurities .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Core Modifications: Replace pyrrolidinone with piperidinone to assess ring size impact.
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF3) on the oxolane ring to modulate lipophilicity.
- Pharmacophore Mapping: Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
